N-(4-ethylbenzyl)-2-(4-fluorophenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide
Description
N-[(4-ETHYLPHENYL)METHYL]-2-(4-FLUOROPHENYL)-5-(HYDROXYMETHYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The compound also features a carboxamide group, a hydroxymethyl group, and two aromatic rings substituted with ethyl and fluorine groups
Properties
Molecular Formula |
C19H19FN4O2 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[(4-ethylphenyl)methyl]-2-(4-fluorophenyl)-5-(hydroxymethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C19H19FN4O2/c1-2-13-3-5-14(6-4-13)11-21-19(26)18-17(12-25)22-24(23-18)16-9-7-15(20)8-10-16/h3-10,25H,2,11-12H2,1H3,(H,21,26) |
InChI Key |
QFORAWUESPNGDU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)C2=NN(N=C2CO)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ETHYLPHENYL)METHYL]-2-(4-FLUOROPHENYL)-5-(HYDROXYMETHYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions (CuAAC)
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, where a suitable precursor is treated with formaldehyde and a base.
Substitution Reactions: The aromatic rings can be functionalized through electrophilic aromatic substitution reactions to introduce the ethyl and fluorine groups.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the triazole derivative with an appropriate amine under amide coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and reaction conditions to enhance the efficiency of each step. Additionally, purification techniques such as recrystallization, chromatography, and distillation may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-ETHYLPHENYL)METHYL]-2-(4-FLUOROPHENYL)-5-(HYDROXYMETHYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of the corresponding carboxylic acid derivative.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(4-ETHYLPHENYL)METHYL]-2-(4-FLUOROPHENYL)-5-(HYDROXYMETHYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
N-[(4-ETHYLPHENYL)METHYL]-2-(4-FLUOROPHENYL)-5-(HYDROXYMETHYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can be compared with other triazole derivatives, such as:
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal agent with a triazole ring.
Itraconazole: A triazole antifungal agent with a broader spectrum of activity.
The uniqueness of N-[(4-ETHYLPHENYL)METHYL]-2-(4-FLUOROPHENYL)-5-(HYDROXYMETHYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE lies in its specific substitution pattern and the presence of both ethyl and fluorine groups, which may confer distinct chemical and biological properties compared to other triazole derivatives.
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